molecular formula C13H26N4O5 B8714617 Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester CAS No. 226569-29-5

Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester

Cat. No.: B8714617
CAS No.: 226569-29-5
M. Wt: 318.37 g/mol
InChI Key: BOVGTDZSMVLLGA-UHFFFAOYSA-N
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Description

Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester is an organic compound with the chemical formula C14H30ClN3O6. It is typically found in solid form as a hydrochloride salt. This compound is often used as a protecting group in organic synthesis to safeguard reactive amino groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aminoethoxy-di-boc-guanidine hydrochloride involves the protection of guanidine with di-tert-butyl dicarbonate (Boc2O). The process typically includes the following steps:

Industrial Production Methods: Industrial production of aminoethoxy-di-boc-guanidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of aminoethoxy-di-boc-guanidine hydrochloride primarily involves its role as a protecting group. The Boc groups protect the reactive amino groups from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free guanidine derivative .

Properties

CAS No.

226569-29-5

Molecular Formula

C13H26N4O5

Molecular Weight

318.37 g/mol

IUPAC Name

tert-butyl N-[N'-(2-aminoethoxy)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate

InChI

InChI=1S/C13H26N4O5/c1-12(2,3)21-10(18)15-9(17-20-8-7-14)16-11(19)22-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19)

InChI Key

BOVGTDZSMVLLGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NOCCN)NC(=O)OC(C)(C)C

Origin of Product

United States

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